1-Methoxy-4-(4-methoxybutoxy)butane
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Overview
Description
1-Methoxy-4-(4-methoxybutoxy)butane is an organic compound with the molecular formula C10H22O3. It is a type of ether, characterized by the presence of two methoxy groups attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methoxybutoxy)butane can be synthesized through the reaction of 1,4-dichlorobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atoms on the butane chain, forming the desired ether .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-methoxybutoxy)butane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can oxidize the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Major Products:
Substitution Reactions: The major product is typically another ether derivative, depending on the substituents introduced.
Oxidation Reactions: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
1-Methoxy-4-(4-methoxybutoxy)butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(4-methoxybutoxy)butane involves its ability to act as a nucleophile in substitution reactions. The methoxy groups can donate electron density to the butane backbone, making it more reactive towards electrophiles. In oxidation reactions, the ether linkages are susceptible to cleavage by strong oxidizing agents, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
1-Methoxybutane: A simpler ether with a single methoxy group attached to a butane chain.
1,4-Dimethoxybutane: Another ether with two methoxy groups, but positioned differently on the butane chain.
4-Methoxy-1-butanol: An alcohol derivative with a methoxy group and a hydroxyl group on the butane chain.
Uniqueness: 1-Methoxy-4-(4-methoxybutoxy)butane is unique due to its symmetrical structure with two methoxy groups positioned at the ends of the butane chain. This structure imparts specific chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns in substitution and oxidation reactions .
Properties
CAS No. |
17913-19-8 |
---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxybutoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h3-10H2,1-2H3 |
InChI Key |
SRFIRLBHIAWIGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOCCCCOC |
Origin of Product |
United States |
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